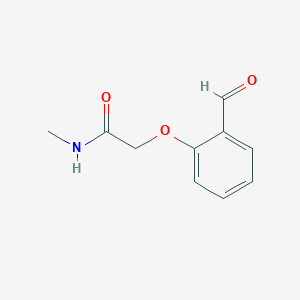

2-(2-formylphenoxy)-N-methylacetamide

Descripción general

Descripción

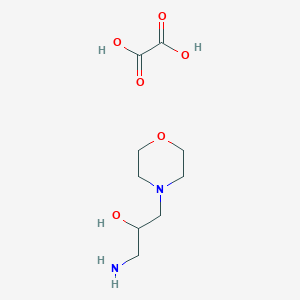

“2-(2-formylphenoxy)-N-methylacetamide” is a chemical compound that has been used in various scientific studies . It is derived from a hexadentate Schiff base family, originating from the condensation of (2-formylphenoxy)acetic acid with various diamines .

Synthesis Analysis

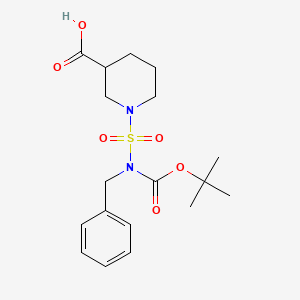

The synthesis of “this compound” involves a one-pot three-component reaction of 2-(2-formylphenoxy)acetic acid and 2-aminobenzamide as bifunctional reagents and an isocyanide without using any catalyst . Other synthesis methods include the Ullmann and Mitsunobu reactions .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques such as elemental analysis, FT-IR spectroscopy, and single-crystal and powder XRD techniques .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in various contexts. For instance, it has been used in the synthesis of azepine derivatives and in the preparation of oxime-bearing hexakis(2-formylphenoxy)phosphazene and its derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using various techniques .Aplicaciones Científicas De Investigación

Chemoselective Synthesis

2-(2-formylphenoxy)-N-methylacetamide is structurally related to compounds used in chemoselective synthesis processes. For instance, the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process critical in the synthesis of antimalarial drugs, employs similar structural motifs and catalysts like Novozym 435. This process is significant in the pharmaceutical industry, especially for synthesizing drug intermediates under controlled reaction conditions (Magadum & Yadav, 2018).

Allosteric Modulation of Hemoglobin

Compounds structurally related to this compound have been studied for their potential to act as allosteric modifiers of hemoglobin. This involves decreasing the oxygen affinity of hemoglobin, which can be therapeutically relevant in conditions where enhanced oxygen delivery is needed, such as ischemia, stroke, or conditions requiring improved blood oxygenation (Randad et al., 1991).

Photoreactions in Drug Molecules

The compound's structure is similar to that of molecules like flutamide, whose photoreactions have been studied in detail. Understanding the photoreactions of drug molecules is crucial for assessing their stability and safety profile, especially when they are exposed to light. Such studies are important in the formulation of drugs to ensure their stability and efficacy (Watanabe et al., 2015).

Antibacterial Activity

Structurally related compounds, like azomethine derivatives derived from 2-formylphenoxyacetic acid, have shown significant antibacterial activity. This underlines the potential of this compound and its derivatives in developing new antibacterial agents, which is a field of high interest in medical research due to the rising issue of antibiotic resistance (Iqbal et al., 2007).

Safety and Hazards

Direcciones Futuras

The future directions for “2-(2-formylphenoxy)-N-methylacetamide” could involve further functionalization to enhance its properties, particularly towards developing zero-field single-molecule magnets . It could also be used in the synthesis of new molecules and their potentiometric sensor properties .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration.

Mode of Action

The exact mode of action of 2-(2-formylphenoxy)-N-methylacetamide remains unclear due to the lack of specific studies on this compound. It can be hypothesized that it may interact with its target protein, potentially influencing the protein’s function and leading to changes in cellular processes .

Biochemical Pathways

Given the potential interaction with proto-oncogene tyrosine-protein kinase src, it may influence pathways related to cell growth and survival .

Result of Action

Based on its potential interaction with proto-oncogene tyrosine-protein kinase src, it may influence cellular processes such as proliferation, differentiation, survival, and migration .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

Análisis Bioquímico

Biochemical Properties

Role in Biochemical Reactions: This compound interacts with various biomolecules, including enzymes and proteins. Its potential antiviral properties have been investigated, and molecular docking studies suggest a good binding affinity for the SARS-CoV-2 target protein 6NUS (binding affinity score of -6.73 kcal/mol)

Cellular Effects

Impact on Cell Function:Propiedades

IUPAC Name |

2-(2-formylphenoxy)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-10(13)7-14-9-5-3-2-4-8(9)6-12/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBGUOKFVIRIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride](/img/structure/B1518745.png)

![2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1518756.png)

![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)

![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)